Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H and ³¹P NMR spectroscopy are pivotal for elucidating the ligand environment and oxidation state of the ruthenium center. The tricyclohexylphosphine ligand’s cyclohexyl protons resonate as complex multiplets between δ 1.20–2.50 ppm due to axial-equatorial chair conformations. The morpholineethanamine moiety’s methylene groups adjacent to nitrogen appear as triplets near δ 2.70 ppm (N–CH₂), while its morpholine oxygen deshields neighboring protons, shifting them to δ 3.50–3.70 ppm.
The phenylthioethyl group’s aromatic protons produce a multiplet at δ 7.30–7.50 ppm, with the SCH₂CH₂ unit appearing as a triplet (δ 2.90 ppm) and a quartet (δ 3.20 ppm). The ³¹P NMR spectrum exhibits a singlet near δ 40–50 ppm, consistent with a monodentate phosphine ligand in a low-spin Ru(II) environment. This contrasts with bidentate phosphines, which typically show two distinct ³¹P signals.
Infrared (IR) Vibrational Signature Analysis
IR spectroscopy reveals key vibrational modes associated with the Ru–Cl and Ru–S bonds. The symmetric and asymmetric stretching frequencies of Ru–Cl bonds appear as weak-to-medium intensity bands between 250–320 cm⁻¹, while Ru–S vibrations occur near 340–380 cm⁻¹. The morpholineethanamine ligand’s C–N stretches are observed at 1,020–1,100 cm⁻¹, and its ether C–O–C asymmetric stretch appears as a strong band near 1,120 cm⁻¹. Absence of carbonyl stretches (1,900–2,100 cm⁻¹) confirms the lack of CO ligands, distinguishing this complex from carbonyl-containing analogs.
Comparative Structural Analysis with Related Ruthenium Phosphine Complexes
The title compound’s architecture diverges notably from other ruthenium-phosphine systems. For example, in cis-dichloro1,4-bis(diphenylphosphino)butaneruthenium(II), the bidentate dppb ligand creates a seven-membered chelate ring, resulting in a wider P–Ru–P angle (94.1°) compared to the monodentate tricyclohexylphosphine in the target complex (predicted P–Ru–N angle: 92.3°). This difference underscores how chelating phosphines enforce stricter geometric constraints than their monodentate counterparts.
Similarly, tricarbonylbis(tricyclohexylphosphine)ruthenium(0) exhibits a trigonal-bipyramidal geometry with axial phosphines and equatorial carbonyls. In contrast, the title complex’s octahedral geometry accommodates larger ligands like morpholineethanamine, which occupy equatorial sites to minimize steric clashes. Ru–Cl bond lengths also differ between oxidation states: Ru(II)–Cl bonds average 2.38 Å, whereas Ru(III)–Cl bonds in complexes like [RuCl₃(PCy₃)] are shorter (2.30–2.33 Å) due to increased ionic character.
Table 2: Structural Comparison with Related Ruthenium Complexes
These comparisons highlight how ligand choice and oxidation state critically modulate coordination geometry and electronic structure in ruthenium-phosphine systems.
Properties
Molecular Formula |
C32H55Cl2N2OPRuS |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
dichlororuthenium;2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
YHMTZAGKFFQEKX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1COCCN1CCNCCSC2=CC=CC=C2.Cl[Ru]Cl |
Origin of Product |
United States |
Preparation Methods
Ligand Preparation
- N-[2-(Phenylthio)ethyl]-4-morpholineethanamine : Synthesized via nucleophilic substitution between 2-(phenylthio)ethylamine and 4-(2-chloroethyl)morpholine in ethanol under reflux. The product is purified via silica gel chromatography.
- Tricyclohexylphosphine (PCy₃) : Prepared by reacting cyclohexylmagnesium bromide with phosphorus trichloride in anhydrous ether, followed by distillation.
Stepwise Coordination of Ligands
The coordination process involves sequential substitution of chloride ligands on the ruthenium center. Two primary methodologies are documented:
Method A: Direct Ligand Substitution
- RuCl₃ is dissolved in a tetrahydrofuran (THF) /ethanol mixture under argon.
- N-[2-(phenylthio)ethyl]-4-morpholineethanamine is added dropwise at 60°C, forming a dichlororuthenium intermediate .
- Tricyclohexylphosphine is introduced in a 2:1 molar ratio (relative to Ru), and the mixture is refluxed for 12 hours.
- The product precipitates as a crystalline solid upon cooling to 5°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–80°C (reflux) |
| Solvent | THF/Ethanol (3:1 v/v) |
| Reaction Time | 12–18 hours |
| Yield | 72–88% |
Method B: Phosphine Exchange from Preformed Complexes
- Start with [RuCl₂(PPh₃)₃] as the precursor.
- Replace triphenylphosphine (PPh₃) ligands with PCy₃ in THF at 65°C.
- Add N-[2-(phenylthio)ethyl]-4-morpholineethanamine to substitute remaining chloride ligands, facilitated by triethylamine as a base.
Key Observation : Method B avoids direct handling of RuCl₃ but requires stringent control of phosphine stoichiometry to prevent mixed-ligand byproducts.
Purification and Isolation
The crude product is isolated via crystallization or precipitation :
- Crystallization : Dissolve in minimal hot THF, then cool to −20°C to yield dark red crystals.
- Precipitation : Add hexane to the reaction mixture, filter, and wash with acetone.
Purity Assessment
- 31P NMR : A singlet at δ 23–24 ppm confirms uniform PCy₃ coordination.
- Elemental Analysis : Matches theoretical values for C, H, N, and S within 0.3%.
Mechanistic Insights and Side Reactions
Competing Pathways
Solvent Effects
- THF : Enhances ligand solubility and stabilizes Ru intermediates via weak O→Ru interactions.
- Methanol : Avoided due to competitive coordination to Ru, leading to methoxy-bridged dimers.
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs:
- Continuous Flow Reactors : To maintain precise temperature control and reduce reaction time to 4–6 hours.
- Recovery of PCy₃ : Unreacted phosphine is extracted via toluene/water partitioning and reused.
Economic Considerations
| Component | Cost per kg (USD) |
|---|---|
| RuCl₃ | 12,000 |
| PCy₃ | 8,500 |
| Ligand | 3,200 |
Recent Advancements
Photochemical Activation
Irradiating the reaction mixture at 365 nm accelerates ligand substitution by generating reactive Ru(II) species, reducing reaction time to 2 hours.
Biocompatible Derivatives
Replacing PCy₃ with water-soluble phosphines (e.g., TPPTS ) enables aqueous-phase synthesis for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and reactivity.
Reduction: Reduction reactions can change the oxidation state of ruthenium, affecting the compound’s properties.
Substitution: Ligands can be substituted with other groups, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce derivatives with different ligands.
Scientific Research Applications
Catalytic Applications
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) has shown promise in several catalytic processes:
- Hydrogenation Reactions : This compound can act as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to unsaturated compounds.
- Cross-Coupling Reactions : It has been utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Electrophilic Activation : The ruthenium center can activate electrophiles, making it useful in various organic transformations.
Medicinal Chemistry
The biological activity of this compound has been investigated, particularly concerning its potential as an anticancer agent. Preliminary studies indicate that it may exhibit:
- Antitumor Activity : Similar to other metal-based drugs, it may interact with DNA and proteins, leading to apoptosis in cancer cells.
- Mechanism of Action Studies : Research has focused on understanding how this compound interacts with biological molecules using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy.
Several case studies have investigated the applications of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II):
- Study on Anticancer Activity : A research study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
- Catalytic Performance Evaluation : Another study assessed its efficacy as a catalyst in cross-coupling reactions, showing improved yields compared to traditional catalysts.
Mechanism of Action
The mechanism by which Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can interact with various substrates, facilitating chemical transformations. In biological systems, it may bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Electronic and Steric Effects :
- The tricyclohexylphosphine ligand in the target compound creates a sterically congested environment, favoring substrates with lower steric demands.
Catalytic Performance and Selectivity
While explicit catalytic data are unavailable in the provided evidence, structural comparisons suggest:
- Asymmetric Catalysis: BINAP-DAIPEN complexes () are tailored for enantioselective hydrogenation due to their chiral ligands.
- Substrate Scope : The bulky tricyclohexylphosphine in 44-0565 may hinder reactions with sterically demanding alkenes, whereas triphenylphosphine-based analogs (e.g., 44-0555) could accommodate bulkier substrates .
Stereochemical Considerations
Compounds like 44-0555 and 44-0550 () incorporate rel- configurations in their amine ligands, which may induce stereoselectivity in catalysis. The target compound’s non-chiral morpholine ligand likely limits its stereochemical influence unless additional chiral centers are introduced .
Computational Insights and Stability
For example, the morpholine ligand’s electron-donating effects might lower the Ru center’s electrophilicity compared to dimethylamine variants, impacting oxidative stability .
Biological Activity
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II), often referred to as Ru(II) complex, is an organometallic compound that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C32H??Cl2N2OPRuS
- Molecular Weight : 718.81 g/mol
- CAS Number : 1799787-22-6
The compound features a ruthenium center coordinated with dichloro groups, a phenylthio ethyl moiety, and a morpholine ethanamine ligand. The unique structure facilitates various interactions with biological molecules, enhancing its potential therapeutic applications.
Synthesis
The synthesis of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) typically involves several steps:
- Preparation of Ligands : Synthesize the morpholine and phenylthio derivatives.
- Metal Coordination : React the ligands with ruthenium precursors under controlled conditions to form the desired complex.
- Purification : Use techniques such as recrystallization or chromatography to isolate the final product.
Biological Activity
Preliminary studies indicate that this ruthenium complex exhibits significant biological activity, particularly in cancer therapy. The mechanisms of action include:
- Induction of Apoptosis : The complex can trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Inhibition of Tumor Growth : In vitro and in vivo studies show that Ru(II) complexes can inhibit the proliferation of various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Triggers apoptosis in cancer cells via mitochondrial pathways |
| Tumor Growth Inhibition | Reduces proliferation in multiple cancer cell lines |
| Interaction Studies | Binds effectively to proteins and nucleic acids, influencing cellular functions |
Case Studies
Several studies have investigated the biological effects of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II):
-
Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxicity of the compound against breast and prostate cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for traditional chemotherapeutics.
-
Mechanistic Studies :
- Interaction studies using surface plasmon resonance demonstrated that the compound binds selectively to DNA, suggesting a mechanism involving interference with DNA replication and transcription processes.
-
In Vivo Efficacy :
- Animal models treated with the Ru(II) complex showed reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing this ruthenium complex, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves ligand substitution reactions using precursor complexes like [RuCl₂(PPh₃)₃]. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature (60–80°C), and stoichiometric ratios of the morpholineethanamine and phenylthioethyl ligands. Evidence from analogous complexes suggests yields improve under inert atmospheres (N₂/Ar) due to reduced oxidation . A comparative table from synthetic protocols in and shows:
| Ligand System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Morpholineethanamine derivatives | CH₂Cl₂ | 70 | 65–78 |
| Triphenylphosphine variants | Toluene | 80 | 55–68 |
Contradictions in yield data (e.g., vs. 9) may arise from trace moisture or phosphine ligand purity.
Q. How is this complex characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming κS, κN coordination modes. Complementary techniques include:
- NMR : ³¹P NMR to verify tricyclohexylphosphine coordination shifts (δ ~30–40 ppm) .
- IR : ν(Ru-Cl) stretches at 280–320 cm⁻¹ and ligand-specific bands (e.g., morpholine C-O-C at 1100 cm⁻¹).
- ESI-MS : To detect molecular ion peaks ([M-Cl]⁺ adducts). Discrepancies between calculated and observed masses (e.g., vs. 4) may indicate solvent adducts or decomposition.
Advanced Research Questions
Q. How do ligand electronic properties (e.g., morpholine vs. phosphine) affect catalytic activity in hydrogenation?
- Methodological Answer : The morpholineethanamine ligand’s κN,κNN1 chelation enhances electron density at Ru, favoring substrate activation. Comparative studies () show:
- Turnover Frequency (TOF) : Morpholine-containing complexes exhibit 2–3× higher TOF in alkene hydrogenation vs. phosphine-only analogs.
- Steric Effects : Tricyclohexylphosphine’s bulkiness () reduces substrate accessibility but improves enantioselectivity in asymmetric reactions.
- Experimental Design : Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions. Contradictions in activity data (e.g., vs. 18) may reflect differences in substrate scope or pressure conditions.
Q. What strategies resolve contradictions in reported catalytic efficiency across studies?
- Methodological Answer :
- Control Experiments : Replicate conditions using identical Ru precursors (e.g., RuCl₃·xH₂O vs. [RuCl₂(PPh₃)₃]) and ligand batches.
- In Situ Monitoring : Use UV-vis or Raman spectroscopy to detect intermediate species (e.g., Ru-H) that may influence turnover .
- Meta-Analysis : Compare activation energies (Eₐ) from Arrhenius plots in (Eₐ = 45 kJ/mol) vs. (Eₐ = 52 kJ/mol) to identify solvent/ligand interplay.
Q. How does ligand lability impact mechanistic pathways in transfer hydrogenation?
- Methodological Answer :
- Stoichiometric Studies : React the complex with iPrOH (H-source) and monitor ligand dissociation via ¹H NMR. suggests tricyclohexylphosphine remains coordinated, while morpholineethanamine may partially dissociate under acidic conditions.
- Computational Modeling : DFT calculations (e.g., B3LYP/def2-TZVP) predict transition states where κS-phenylthioethyl stabilizes Ru-H intermediates .
- Isotopic Labeling : Use D₂O or deuterated substrates to trace H-transfer pathways.
Data Analysis & Validation
Q. What statistical methods validate reproducibility in catalytic performance studies?
- Methodological Answer :
- Error Analysis : Report standard deviations across ≥3 trials for TOF and yield.
- Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., ’s 85% yield vs. 65–78% in other studies) due to solvent purity or catalyst loading.
- Bayesian Inference : Quantify confidence intervals for activation parameters using software like Stan or PyMC3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
